B1575491 Tyrosinase precursor (1-9)

Tyrosinase precursor (1-9)

Cat. No.: B1575491
Attention: For research use only. Not for human or veterinary use.
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Description

Tyrosinase is a copper-containing enzyme critical in melanogenesis, catalyzing the oxidation of L-tyrosine to dopaquinone, a key precursor in melanin synthesis . The term "Tyrosinase precursor (1-9)" likely refers to isoforms or proteolytic fragments of tyrosinase involved in its maturation or regulatory functions. For instance, murine tyrosinase has three isoforms (isoforms 1–3) with distinct N-terminal sequences, all sharing the catalytic copper-binding domain essential for enzymatic activity . These precursors undergo post-translational modifications to form active tyrosinase, which localizes in melanosomes and interacts with related proteins (e.g., TRP-1, TRP-2) to regulate melanin production .

Properties

sequence

MLLAVLYCL

source

Homo sapiens (human)

storage

Common storage 2-8℃, long time storage -20℃.

Synonym

Tyrosinase precursor (1-9)

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Tyrosinase inhibitors are classified by their structural motifs, inhibition mechanisms, and specificity. Below is a comparative analysis of key compounds:

Structural and Functional Comparison

Compound Key Structural Features IC₅₀/Activity (vs. Kojic Acid) Inhibition Mechanism Target Specificity
Kojic Acid Pyrone ring, hydroxyl group IC₅₀: 0.72–0.88 µg/mL Competitive; binds Cu²⁺ Broad (tyrosinase, TRP-1/TRP-2)
4-Ethylresorcinol Benzene ring, dual hydroxyl groups IC₅₀: ~5 µM Non-competitive; inhibits TRP-2 Selective for TRP-2
Curcumin Analogues Hydroxyl at position 4 (e.g., 2b, 3b) 100% inhibition at 10 µM Mixed-type; chelates Cu²⁺ Tyrosinase-specific
Salvianolic Acid A Polyphenolic structure IC₅₀: <1 µM Competitive; H-bond interactions Tyrosinase and TRP-1
Norartocarpetin Flavonoid backbone, hydroxyl groups IC₅₀: ~2 µM Uncompetitive; binds allosteric Tyrosinase-specific

Mechanistic Insights

  • Hydroxyl Group Positioning: Compounds with hydroxyl groups at position 4 (e.g., curcumin analogues 2b, 3b) exhibit complete tyrosinase inhibition due to enhanced copper chelation and hydrophobic interactions . Similarly, flavonoids with hydroxyl-rich B-rings show stronger antioxidant and inhibitory effects .
  • Copper Binding : Kojic acid derivatives and benzoic acid analogues (e.g., compounds 7 and 8 from Protea cynaroides) directly chelate copper ions in tyrosinase’s active site, mimicking substrate interactions . Weak inhibitors (e.g., Group II kojic acid derivatives) lack copper-binding capacity, reducing efficacy .
  • Gene/Protein Modulation: 4-Ethylresorcinol uniquely suppresses TRP-2 mRNA and protein levels without affecting tyrosinase expression, suggesting a transcriptional regulation mechanism . In contrast, salvianolic acid A inhibits both tyrosinase and TRP-1 via molecular docking at homologous active sites .

Efficacy and Selectivity

  • Potency: Salvianolic acid A and norartocarpetin (IC₅₀ <2 µM) outperform kojic acid (IC₅₀ ~0.8 µg/mL) . Curcumin analogues achieve 100% inhibition at low concentrations but require specific hydroxyl positioning .
  • Specificity: Most inhibitors (e.g., kojic acid, curcumin analogues) target tyrosinase’s copper center, while 4-ethylresorcinol selectively inhibits TRP-2, making it suitable for hyperpigmentation disorders linked to TRP-2 overexpression .

Limitations and Contradictions

  • Paradoxical Effects: 4-Ethylresorcinol increases tyrosinase protein expression despite reducing melanin synthesis, implying complex feedback mechanisms .
  • Structural Similarity ≠ Functional Similarity: 4-Ethylresorcinol and 4-ethylphenol differ by one hydroxyl group but share TRP-2 inhibition, highlighting minor structural changes can retain specificity .

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